4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is achieved through a series of cyclization reactions starting from appropriate precursors.
Attachment of the Ribofuranosyl Group: The ribofuranosyl moiety is introduced via glycosylation reactions, often using protected ribose derivatives.
Introduction of the Amino and Carboxamide Groups: These functional groups are incorporated through selective amination and amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the amino group to form nitro derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrolo[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit certain enzymes and pathways.
Medicine: It shows promise as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as polymerases and kinases.
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR): Another nucleoside analog with similar applications in medicine.
Acadesine: Known for its role as an AMP-activated protein kinase activator.
Uniqueness
4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity can lead to different biological effects compared to other nucleoside analogs.
Properties
CAS No. |
139209-26-0 |
---|---|
Molecular Formula |
C13H17N5O5 |
Molecular Weight |
0 |
Synonyms |
4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
Origin of Product |
United States |
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